molecular formula C5H2Br2OS B072984 2,5-Dibromothiophene-3-carbaldehyde CAS No. 1193-69-7

2,5-Dibromothiophene-3-carbaldehyde

Cat. No. B072984
CAS RN: 1193-69-7
M. Wt: 269.94 g/mol
InChI Key: GBJBDOWMZMXKCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including those similar to 2,5-Dibromothiophene-3-carbaldehyde, often involves reactions that are eco-friendly and efficient. For example, a facile preparation method starting from vinyl azides and 1,4-dithiane-2,5-diol was developed, highlighting an eco-friendly approach to synthesizing substituted thiophene derivatives (Chen et al., 2014). Additionally, photochemical synthesis has been utilized to prepare phenyl-2-thienyl derivatives from halogenothiophenes, demonstrating the versatility of halogenated thiophenes as precursors for further chemical transformations (Antonioletti et al., 1986).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including this compound, has been explored through various spectroscopic and computational methods. These studies provide insights into the electronic and geometric configuration of thiophene derivatives, which are crucial for understanding their reactivity and properties. The precise molecular structure analysis often involves advanced computational techniques to predict reactivity patterns and stability.

Chemical Reactions and Properties

Thiophene derivatives participate in a wide range of chemical reactions, such as Suzuki coupling reactions, which are pivotal for synthesizing various functionalized thiophene compounds. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives were synthesized through Suzuki cross-coupling reactions, showcasing the functional versatility of thiophene derivatives (Rizwan et al., 2021).

Scientific Research Applications

Facile Synthesis of Thiophene Derivatives

One of the notable applications involves the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde through a novel domino reaction, highlighting an efficient and eco-friendly approach to generating desired products with potential applications in materials science and organic electronics (Chen et al., 2014).

Advancements in Metal-Mediated Reactions

Research also explores metal-mediated reactions, such as the highly stereoselective coupling of tetrahydrothiophene-3-carbaldehydes with organic halides, showcasing the versatility of thiophene derivatives in synthesizing complex molecules with precise stereochemistry, relevant in drug design and synthesis (Alcaide, Almendros, & Campo, 2008).

Novel Nitrocyclopropanation Methods

The innovative use of 2,5-dihydrothiophene-3-carbaldehydes in a domino Michael/α-alkylation reaction with bromonitromethane, leading to the synthesis of 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives, exemplifies the potential for creating novel compounds with unique structures and properties (Risi et al., 2013).

Photophysical Properties and Material Applications

The synthesis of 4-aryl substituted thiophene derivatives through the reaction of 4-bromothiophene-2-carbaldehyde showcases the development of novel fluorescent materials, potentially useful in organic light-emitting diodes (OLEDs), highlighting the compound's role in advancing materials for electronic applications (Xu & Yu, 2011).

Polymerization and Materials Chemistry

Significant research has been conducted on the spontaneous solid-state polymerization of 2,5-dibromothiophene derivatives, revealing insights into the mechanisms enabling the synthesis of polymers without solvents or catalysts, a step forward in sustainable materials chemistry (Spencer et al., 2003).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,5-dibromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJBDOWMZMXKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356031
Record name 2,5-dibromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193-69-7
Record name 2,5-dibromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiophene-3-carboxaldehyde (2.54 g, 22.8 mmol) was mixed with 48% aqueous hydrobromic acid (6.8 mL), and ether (6 mL), then cooled at 0° C. A mixture of bromine (7.36 g, 46.0 mmol) and 48% aqueous hydrobromic acid (6.8 mL) was added dropwise under vigorous stir. The reaction mixture was then heated at 50° C. and reacted for 4 h. After reaction, the mixture was diluted with water (100 mL) and extracted with ether (3×50 mL). The organic layers were combined, washed with 10% sodium thiosulfate solution (2×15 mL) and water (30 mL), and dried (Na2SO4). The solvent was removed under reduced pressure to give dark crude product. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate=5:1). (4.32 g, 70%). 1H NMR (400 MHz, CDCl3, δ/ppm) 9.80 (s, 1H, CHO), 7.34 (s, 1H);
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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